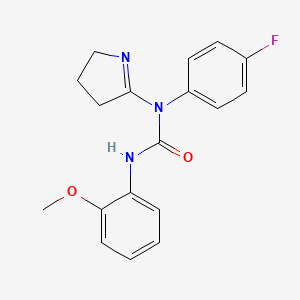

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-24-16-6-3-2-5-15(16)21-18(23)22(17-7-4-12-20-17)14-10-8-13(19)9-11-14/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVKGWXBVGFQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

Coupling with the Methoxyphenyl Group: The final step involves coupling the pyrrolidine-fluorophenyl intermediate with a methoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the urea group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Insights from Structural Analogues

Core Heterocycle Impact :

- The thiadiazole -based urea derivatives (e.g., compounds in ) exhibit potent anticonvulsant activity, suggesting that the thiadiazole core enhances binding to neurological targets. In contrast, the dihydro-pyrrole core in the target compound may confer distinct selectivity due to its saturated, flexible structure.

- Oxadiazole -containing urea (Z15) targets dengue virus NS5 protein , highlighting how heterocycle choice directs therapeutic applications.

Substituent Effects: The 4-fluorophenyl group is a common motif across analogs (e.g., anticonvulsant , antiviral ). Its electron-withdrawing properties likely enhance metabolic stability and target affinity. 2-Methoxyphenyl appears in both the target compound and piperazine derivatives (HBK14–HBK19) .

Conformational Flexibility :

- Chalcone derivatives with fluorophenyl groups () exhibit variable dihedral angles (7.14°–56.26°), which influence binding to flat or twisted biological targets. The dihydro-pyrrole’s flexibility in the target compound may similarly modulate receptor interactions.

Biological Activity

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea is a member of the urea class of compounds, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure

The molecular formula for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea is , with a molecular weight of approximately 317.34 g/mol. The compound features a dihydropyrrole moiety, a fluorophenyl group, and a methoxyphenyl substituent, contributing to its unique biological profile.

Physical Properties

- Molecular Weight : 317.34 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF.

Anticancer Activity

Research indicates that compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea exhibit significant anticancer properties. For instance:

- Mechanism : These compounds may inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway .

- Case Study : In vitro studies have demonstrated that derivatives of this compound can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with similar urea derivatives:

- Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes or interference with metabolic pathways .

- Case Study : A derivative was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Neuroprotective Effects

Preliminary research suggests that this compound might possess neuroprotective effects:

- Mechanism : It may protect neurons from oxidative stress and apoptosis through antioxidant pathways .

- Case Study : Animal models have shown that administration of similar compounds resulted in reduced neuroinflammation and improved cognitive function .

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of PI3K/Akt/mTOR pathway | |

| Antimicrobial | Disruption of cell membranes | |

| Neuroprotective | Antioxidant effects and reduction of neuroinflammation |

Detailed Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives similar to this compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

- Antimicrobial Efficacy : Research conducted by Microbial Drug Resistance demonstrated that urea derivatives exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli.

- Neuroprotection : A study in Neuroscience Letters reported that administration of a related compound improved memory performance in rodent models subjected to oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)urea, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step urea coupling reactions. Key steps include:

- Step 1 : Preparation of 3,4-dihydro-2H-pyrrol-5-yl intermediates via cyclization of substituted amines or ketones under acidic conditions .

- Step 2 : Sequential coupling of 4-fluorophenyl and 2-methoxyphenyl isocyanates with the pyrrolidine intermediate.

- Optimization : Use of catalysts like DMAP (4-dimethylaminopyridine) improves urea bond formation efficiency. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to assess purity and yield .

- Data Consideration : Yields vary between 50–70% depending on solvent polarity (e.g., DMF vs. THF) and temperature control (25–60°C).

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze H and C NMR spectra to confirm substituent positions. For example, the 4-fluorophenyl group shows characteristic splitting patterns in F NMR .

- X-ray Diffraction : Single-crystal X-ray studies (e.g., using Mo-Kα radiation) resolve bond angles and confirm the urea linkage geometry, as demonstrated in structurally related pyrrolo-pyrimidine derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or phosphatase inhibition) with IC determination.

- Cell Viability : Employ MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Experimental Design : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analysis with attention to:

- Dosage Discrepancies : Compare studies using standardized units (e.g., μM vs. µg/mL).

- Assay Conditions : Variability in pH, serum concentration, or incubation time (e.g., 24h vs. 48h) may explain conflicting results .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance across datasets .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS/MS .

- Plasma Stability : Incubate with human plasma (37°C, 1–24h) and quantify parent compound loss using UPLC-PDA .

- Data Insight : Pyrrolidine-containing analogs show susceptibility to oxidation at the dihydro-pyrrol moiety, necessitating stabilization via formulation .

Q. How to design a robust in vivo study to evaluate pharmacokinetics and metabolite profiling?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats (n=6/group) with IV/PO administration. Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24h post-dose .

- Analytical Workflow : Apply HPLC-QTOF-MS for metabolite identification. Key metabolites often include hydroxylated or glucuronidated derivatives .

- Experimental Design : Include crossover studies to assess food effects on bioavailability .

Q. What computational strategies predict the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation potential .

- Molecular Dynamics : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- Case Study : A 2021 study on fluorinated urea analogs predicted moderate persistence (t = 30–60 days) in aquatic systems, requiring validation via OECD 301F testing .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.